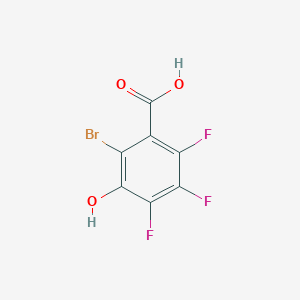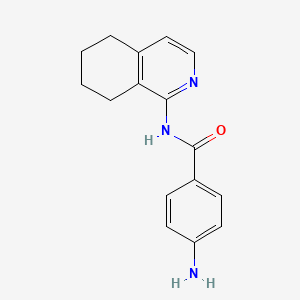
2-(2-Chlorophenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-hydroxychroman-4-one is a chemical compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and a suitable chromanone precursor.
Formation of Intermediate: The 2-chlorophenol undergoes a reaction with the chromanone precursor under specific conditions to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the chromanone ring structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position of the chromanone ring to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-hydroxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromanones with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-5-hydroxychroman-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromanone ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position.
2-(2-Chlorophenyl)-5-methoxychroman-4-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(2-Chlorophenyl)-5-hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties
Properties
CAS No. |
187099-72-5 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO3/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-7,14,17H,8H2 |
InChI Key |
GXGPOOFZGRBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


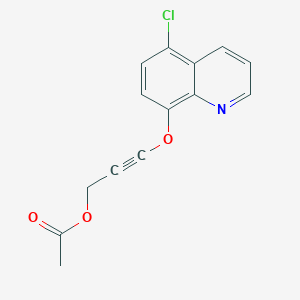
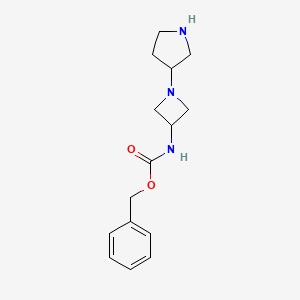
![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)
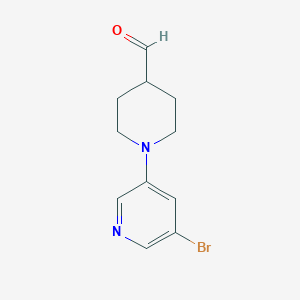

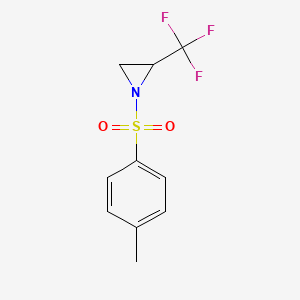
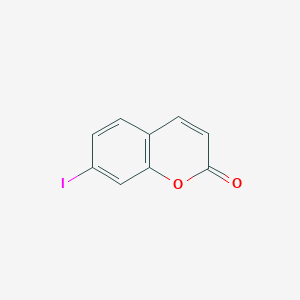

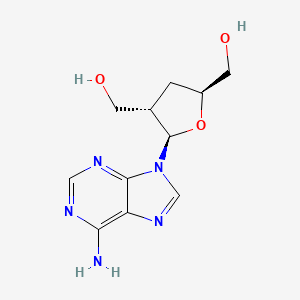
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
